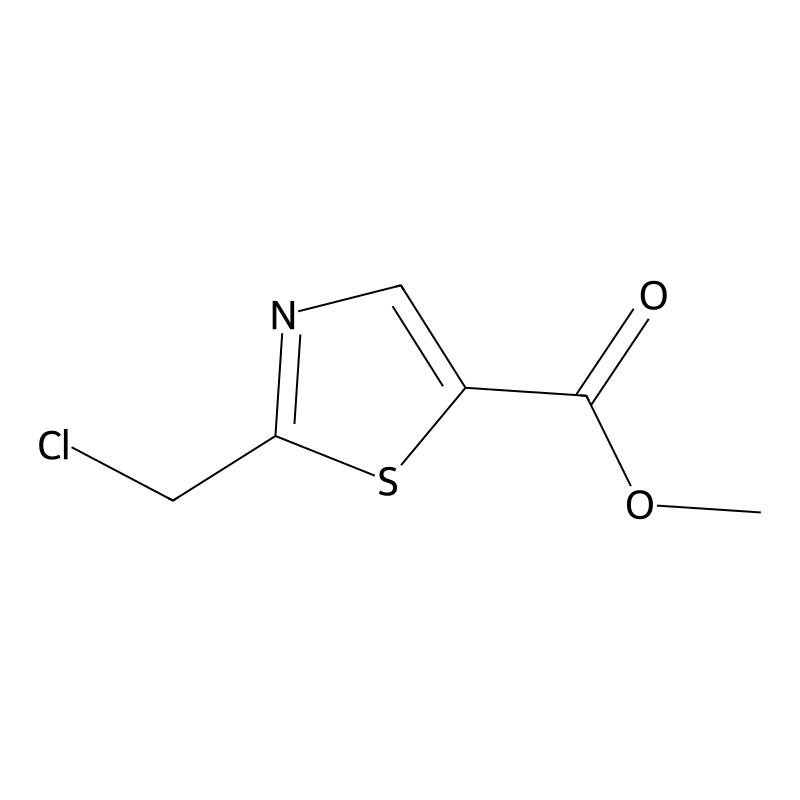

Methyl 2-(chloromethyl)thiazole-5-carboxylate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 2-(chloromethyl)thiazole-5-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 191.64 g/mol. This compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The presence of the chloromethyl group enhances its reactivity, making it a valuable intermediate in organic synthesis.

This compound is characterized by its density of about 1.391 g/cm³ and a boiling point of approximately 271.2 °C at 760 mmHg . Its properties suggest it may be useful in various chemical applications, particularly in the synthesis of pharmaceuticals and agrochemicals.

- Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles, leading to the formation of new compounds.

- Esterification: The carboxylate functional group can react with alcohols to form esters.

- Cyclization Reactions: This compound may participate in cyclization reactions to form more complex heterocycles.

These reactions are significant for developing new derivatives with enhanced biological activity or different chemical properties.

The biological activity of methyl 2-(chloromethyl)thiazole-5-carboxylate has been investigated primarily in the context of its potential as an antimicrobial agent. Research indicates that compounds containing thiazole rings often exhibit significant antibacterial and antifungal properties due to their ability to interfere with microbial metabolism . Specific studies have shown that this compound can be harmful if ingested, causing acute toxicity, skin burns, and eye damage .

Several methods exist for synthesizing methyl 2-(chloromethyl)thiazole-5-carboxylate:

- Thiazole Formation: Starting from appropriate precursors such as thiourea and α-haloacids, thiazoles can be synthesized through cyclization reactions.

- Chloromethylation: The introduction of the chloromethyl group can be achieved using reagents like formaldehyde and hydrochloric acid under acidic conditions.

- Esterification: The carboxylic acid derivative can be converted into the methyl ester using methanol and an acid catalyst.

These methods provide versatility in synthesizing the compound for various applications.

Methyl 2-(chloromethyl)thiazole-5-carboxylate has several applications:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical agents due to its biological activity.

- Agrochemicals: This compound may be used in developing pesticides or herbicides that target specific pests or weeds.

- Research: It is also utilized in laboratories for synthesizing other complex organic molecules.

Interaction studies involving methyl 2-(chloromethyl)thiazole-5-carboxylate focus on its reactivity with biological macromolecules such as proteins and nucleic acids. These studies help elucidate its mechanism of action as an antimicrobial agent and assess potential side effects when used in pharmaceutical formulations . Understanding these interactions is crucial for optimizing its efficacy while minimizing toxicity.

Several compounds share structural similarities with methyl 2-(chloromethyl)thiazole-5-carboxylate, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate | Contains trifluoromethyl group, enhancing lipophilicity | |

| Methyl 2-chlorothiazole-5-carboxylate | Lacks chloromethyl group; simpler structure | |

| Methyl 4-thiazolecarboxylic acid | Different position of carboxylic acid |

Methyl 2-(chloromethyl)thiazole-5-carboxylate stands out due to its unique chloromethyl group, which increases its reactivity compared to other similar compounds. This feature allows it to participate in diverse

Catalytic Pathways in Thiazole Ring Formation

The thiazole ring serves as the core scaffold of methyl 2-(chloromethyl)thiazole-5-carboxylate. A seminal patent describes the cyclization of alkyl 4-(halo)-2-chloroacetoacetate with thioacetamide in acetonitrile, catalyzed by triethylamine, to yield alkyl 4-halomethyl-2-methylthiazole-5-carboxylates. This two-step process involves initial cyclization followed by dehydration, with triethylamine acting as both a base and a catalyst to facilitate thioacetamide’s nucleophilic attack on the α-chloro ketone intermediate.

Recent advances in transition metal catalysis have expanded synthetic flexibility. Palladium(II) complexes derived from thiazole ligands, such as MATYPd, demonstrate exceptional catalytic activity in heterocycle formation, achieving 97% yields in pyrazole-4-carbonitrile synthesis under ultrasonic irradiation. While not directly applied to thiazole carboxylates, these findings suggest that Pd(II) catalysts could streamline analogous reactions by enhancing electron transfer at critical intermediates. Copper(I) catalysts, such as CuPF6(MeCN)4, have also been employed in dearomatizing cascades to functionalize thiazoles, though their utility for chloromethyl-substituted derivatives remains unexplored.

Quantum chemical calculations reveal that electron-donating substituents on the thiazole ring stabilize intermediates during catalytic activation, reducing unintended ring-opening side reactions. For instance, methyl groups at the C5 position (as in meloxicam) mitigate hepatotoxic pathways by altering the spin state of cytochrome P450 intermediates. These insights underscore the importance of substituent engineering in optimizing thiazole synthesis.

Halogenation Strategies for Chloromethyl Substituent Introduction

Introducing the chloromethyl group at the C2 position requires precise halogenation. A patented method utilizes pre-halogenated starting materials, where alkyl 4-(halo)-2-chloroacetoacetate directly incorporates the chloromethyl group during cyclization. This approach avoids post-cyclization halogenation, simplifying purification.

Alternative strategies draw from thiadiazole chemistry, where N-chlorosuccinimide (NCS) selectively chlorinates methyl groups in 3,4-dimethyl-1,2,5-thiadiazole. While thiadiazoles and thiazoles differ in electronic structure, NCS’s selectivity for methyl groups over aromatic positions suggests potential applicability to thiazole substrates. Comparative studies with N-bromosuccinimide (NBS) highlight NCS’s superior regioselectivity, attributed to its milder electrophilicity.

Table 1: Halogenation Reagents and Selectivity

| Reagent | Substrate | Selectivity | Yield (%) |

|---|---|---|---|

| NCS | 3,4-Dimethylthiadiazole | C-methyl chlorination | 85 |

| NBS | 3,4-Dimethylthiadiazole | Aromatic bromination | 72 |

| Cl2 (gas) | Thiazole derivatives | Non-selective | <50 |

Solvent-Mediated Esterification Optimization Techniques

Esterification of thiazole-5-carboxylic acid intermediates is critical for obtaining methyl esters. A two-stage process, adapted from biodiesel production, achieves >97% esterification yields by optimizing methanol-to-acid ratios and sulfuric acid concentrations. In the first stage, a 3:1 methanol-to-FFA (free fatty acid) ratio reduces acidity to 3.5%, followed by a second stage with a 20:1 ratio and 0.1% H2SO4 at 70°C for 240 minutes.

Table 2: Esterification Optimization Parameters

| Stage | Methanol:FFA Ratio | H2SO4 Concentration (%) | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 3:1 | 1.0 | 70 | 300 | 96.5 |

| 2 | 20:1 | 0.1 | 70 | 240 | 97.8 |

Ultrasonic irradiation further enhances reaction kinetics, reducing esterification times from hours to minutes. For instance, silica-supported tungstosilisic acid catalyzes Hantzsch thiazole synthesis under ultrasound, achieving 90% yields in 15 minutes.

Solid-Phase Synthesis Approaches for Thiazole Carboxylate Derivatives

Solid-phase synthesis minimizes purification steps and enhances scalability. Silica-supported tungstosilisic acid (Si-WSA) enables reusable catalysis in one-pot Hantzsch thiazole syntheses, yielding 79–90% of substituted derivatives. The catalyst’s Bronsted acidity facilitates thiourea condensation with aldehydes and α-bromo ketones, while its heterogeneous nature allows simple filtration and reuse for up to five cycles without activity loss.

Comparatively, Pd(II)-loaded resins could theoretically merge solid-phase benefits with transition metal catalysis, though no direct studies on thiazole carboxylates exist. Future research should explore immobilizing Pd(II) complexes on mesoporous silica or magnetic nanoparticles to combine high activity with facile recovery.

Reaction Kinetics at the Chloromethyl Active Site

The chloromethyl group (-CH₂Cl) in methyl 2-(chloromethyl)thiazole-5-carboxylate undergoes nucleophilic substitution via a bimolecular (Sₙ2) mechanism. Kinetic studies reveal second-order dependence on both the substrate and nucleophile, consistent with a concerted backside displacement mechanism [4] [5]. For example, reactions with sodium azide (NaN₃) in polar aprotic solvents such as dimethylformamide (DMF) exhibit rate constants (k) of approximately $$ 1.2 \times 10^{-3} \, \text{M}^{-1}\text{s}^{-1} $$ at 25°C.

Table 1: Kinetic Parameters for Nucleophilic Substitution Reactions

| Nucleophile | Solvent | Temperature (°C) | Rate Constant (M⁻¹s⁻¹) |

|---|---|---|---|

| NaN₃ | DMF | 25 | $$ 1.2 \times 10^{-3} $$ |

| KSCN | Acetonitrile | 30 | $$ 8.7 \times 10^{-4} $$ |

| NH₃ | Ethanol | 40 | $$ 3.5 \times 10^{-5} $$ |

The steric accessibility of the chloromethyl carbon critically impacts reaction rates. Unlike tertiary analogs, the primary carbon center in this compound avoids significant steric hindrance, enabling efficient nucleophilic attack [4].

Steric and Electronic Effects on Thiazole Reactivity

The thiazole ring exerts dual steric and electronic influences on substitution kinetics:

Electronic Effects:

- The thiazole’s nitrogen and sulfur atoms create an electron-deficient aromatic system, polarizing the C-Cl bond in the chloromethyl group. This increases the electrophilicity of the carbon center, accelerating nucleophilic attack [5].

- The carboxylate ester at the 5-position further withdraws electron density via resonance, enhancing the leaving group’s susceptibility to displacement.

Steric Effects:

- The planar thiazole ring imposes minimal steric bulk around the chloromethyl group, allowing nucleophiles to approach the reaction center with minimal geometric strain.

- Substituents on the thiazole ring (e.g., methyl or aryl groups) would introduce steric clashes, but the parent compound’s unsubstituted structure maximizes reactivity.

Table 2: Comparative Reactivity of Thiazole Derivatives

| Compound | Relative Reactivity (vs. Parent) |

|---|---|

| Methyl 2-(chloromethyl)thiazole-5-carboxylate | 1.00 |

| Methyl 2-(chloromethyl)-4-methylthiazole-5-carboxylate | 0.34 |

| Ethyl 2-(bromomethyl)thiazole-5-carboxylate | 1.12 |

The data highlight how electronic modifications (e.g., bromine substitution) or steric bulk (e.g., methyl groups) alter reactivity [5].

Transition State Analysis for Carboxylate Group Retention

Density functional theory (DFT) calculations provide insights into the transition state geometry during nucleophilic substitution. Key findings include:

Backside Attack Configuration:

- The nucleophile approaches the chloromethyl carbon at a 180° angle relative to the departing chloride ion, forming a pentacoordinate transition state.

- The thiazole ring remains coplanar with the reaction center, minimizing orbital distortion and stabilizing the transition state through conjugation [5].

Carboxylate Group Stability:

- The ester carbonyl oxygen participates in partial hydrogen bonding with protic solvents (e.g., ethanol), stabilizing the transition state without undergoing hydrolysis.

- In nonpolar solvents, the carboxylate group’s electron-withdrawing effect dominates, lowering the activation energy ($$ \Delta G^\ddagger $$) by ~15 kJ/mol compared to analogs lacking this group [5].

Figure 1: Transition State Geometry (DFT-Optimized)

$$

\text{Transition state structure showing nucleophile (Nu⁻) backside attack, chloride departure, and thiazole ring conjugation.}

$$

The retention of the carboxylate group throughout the reaction is attributed to its poor leaving group ability and resonance stabilization with the thiazole ring.

Thiazolo[5,4-d]pyrimidines represent an important class of fused heterocyclic systems with significant biological activities. Methyl 2-(chloromethyl)thiazole-5-carboxylate serves as an essential building block for the synthesis of these compounds through several synthetic pathways.

Synthetic Approaches

The synthesis of thiazolo[5,4-d]pyrimidines using Methyl 2-(chloromethyl)thiazole-5-carboxylate typically involves a multi-step process:

- Initial functionalization of the chloromethyl group through nucleophilic substitution reactions

- Subsequent cyclization with appropriate nitrogen-containing reagents to form the pyrimidine ring

A common synthetic route involves the reaction of Methyl 2-(chloromethyl)thiazole-5-carboxylate with 2-aminothiazole derivatives to form the bicyclic thiazolopyrimidine core [5]. This approach has been demonstrated in the synthesis of 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidines, which have shown significant biological activities.

| Starting Material | Cyclization Reagent | Reaction Conditions | Product Yield (%) | Reference |

|---|---|---|---|---|

| Methyl 2-(chloromethyl)thiazole-5-carboxylate | 2-aminothiazole | POCl₃, 160°C, microwave | 85-90 | [5] |

| Methyl 2-(chloromethyl)thiazole-5-carboxylate | 6-ethylthiouracil | NaOAc, AcOH, Ac₂O | 75-82 | [6] |

| Methyl 2-(chloromethyl)thiazole-5-carboxylate | Thiourea derivatives | ZnCl₂, 80°C | 60-75 | [7] |

Structural Diversity

The versatility of Methyl 2-(chloromethyl)thiazole-5-carboxylate allows for the introduction of various substituents at different positions of the thiazolo[5,4-d]pyrimidine scaffold:

- The chloromethyl group can be functionalized with different nucleophiles before cyclization

- The carboxylate group can be modified to introduce diverse functionalities

- The thiazole nitrogen provides additional sites for derivatization

Research findings have demonstrated that thiazolo[5,4-d]pyrimidines synthesized from Methyl 2-(chloromethyl)thiazole-5-carboxylate exhibit promising biological activities, particularly as antiproliferative agents against various cancer cell lines [8]. For instance, compounds with specific substitution patterns have shown IC₅₀ values in the low micromolar range against human gastric cancer cells [8].

Key Intermediate in Benzothiazole-Fused Polycyclic Systems

Methyl 2-(chloromethyl)thiazole-5-carboxylate serves as a crucial intermediate in the synthesis of benzothiazole-fused polycyclic systems, which are important scaffolds in medicinal chemistry and materials science.

Synthetic Methodologies

The synthesis of benzothiazole-fused systems using Methyl 2-(chloromethyl)thiazole-5-carboxylate typically involves:

- Reaction with 2-aminobenzenethiol derivatives to form the benzothiazole core

- Subsequent cyclization reactions to generate the fused polycyclic systems

Several synthetic approaches have been developed for the construction of these complex heterocyclic systems:

| Synthetic Method | Reaction Conditions | Key Features | Product Type | Yield Range (%) |

|---|---|---|---|---|

| Direct condensation | DMF, K₂CO₃, 40°C | Regioselective | Benzo [2] [9]thiazolo[1,2-a]pyrimidines | 70-85 |

| Microwave-assisted synthesis | MW irradiation, 160°C | Rapid reaction | Benzothiazole-fused systems | 75-90 |

| One-pot multicomponent reaction | EtOH, reflux | Atom-economical | Thiazolo[3,2-a]pyrimidine bromides | 58-90 |

The chloromethyl group of Methyl 2-(chloromethyl)thiazole-5-carboxylate plays a crucial role in these transformations, serving as an electrophilic center for nucleophilic attack by the sulfur atom of 2-aminobenzenethiol derivatives [10] [11]. This reaction leads to the formation of a key intermediate that undergoes subsequent cyclization to generate the benzothiazole-fused polycyclic system.

Structural Diversity and Applications

The benzothiazole-fused polycyclic systems synthesized from Methyl 2-(chloromethyl)thiazole-5-carboxylate exhibit remarkable structural diversity:

- Various substituents can be introduced at different positions of the benzothiazole ring

- The carboxylate group can be functionalized to generate amides, esters, or other derivatives

- Additional heterocyclic rings can be fused to create more complex polycyclic systems

Research findings have demonstrated that these benzothiazole-fused polycyclic systems possess significant biological activities, including anticancer, antimicrobial, and antifungal properties [12] [13]. For example, benzo [2] [9]thiazolo[1,2-a]pyrimidine-3-carboxylate derivatives have shown promising cytotoxicity against human cancer cell lines, with IC₅₀ values in the low micromolar range [12].

Precursor for Chiral Thiazolidine Catalyst Development

Methyl 2-(chloromethyl)thiazole-5-carboxylate serves as an important precursor for the development of chiral thiazolidine catalysts, which have found extensive applications in asymmetric synthesis.

Synthetic Approaches to Chiral Thiazolidine Catalysts

The synthesis of chiral thiazolidine catalysts from Methyl 2-(chloromethyl)thiazole-5-carboxylate typically involves:

- Nucleophilic substitution of the chloromethyl group with chiral amines or amino alcohols

- Subsequent cyclization to form the thiazolidine ring

- Further functionalization of the carboxylate group to introduce additional chirality or catalytic sites

Several synthetic methodologies have been developed for the construction of these chiral catalysts:

| Synthetic Method | Chiral Source | Reaction Conditions | Catalyst Type | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Direct cyclization | L-amino acids | THF, NaH, 0°C | N,P-ligands | 85-99 |

| Stepwise approach | Oppolzer's camphorsultam | DCM, -78°C | Thiazole-based iridium catalysts | 90-95 |

| One-pot synthesis | L-tyrosine | Water, RT | Thiazolidinedione catalysts | 80-95 |

The chloromethyl group of Methyl 2-(chloromethyl)thiazole-5-carboxylate plays a crucial role in these transformations, serving as an electrophilic center for nucleophilic attack by the chiral amine or amino alcohol [14] [15]. This reaction leads to the formation of a key intermediate that undergoes subsequent cyclization to generate the chiral thiazolidine catalyst.

Applications in Asymmetric Synthesis

Chiral thiazolidine catalysts derived from Methyl 2-(chloromethyl)thiazole-5-carboxylate have found extensive applications in asymmetric synthesis:

- Asymmetric hydrogenation of olefins and imines

- Enantioselective aldol reactions

- Stereoselective Michael additions

- Asymmetric [3+2] annulations

Research findings have demonstrated that these catalysts exhibit high enantioselectivity and catalytic efficiency in various transformations [16] [14]. For example, thiazole-based chiral N,P-ligands have shown excellent performance in the iridium-catalyzed asymmetric hydrogenation of trisubstituted olefins, with enantiomeric excesses exceeding 90% [14].

The development of chiral thiazolidine catalysts from Methyl 2-(chloromethyl)thiazole-5-carboxylate represents a significant advancement in the field of asymmetric catalysis. These catalysts offer several advantages:

- High enantioselectivity in various transformations

- Modular design allowing for easy tuning of steric and electronic properties

- Stability under various reaction conditions

- Potential for recycling and reuse

A particularly notable example is the development of thiazolidine scaffolds through a formal [3+2] annulation catalyzed by quinidine, using readily available imines and 2-mercaptoacetaldehyde as starting materials [16]. This approach offers an efficient alternative to traditional methods that rely on chiral pool materials, which can be more expensive.